molecular formula C15H18N6O4S B2559929 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034231-91-7

3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2559929
CAS No.: 2034231-91-7
M. Wt: 378.41
InChI Key: MGAWDPWOYYGPPI-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a 2-oxoimidazolidine core substituted with a methanesulfonyl group at position 3 and an N-linked pyridine-pyrazole moiety. Its design aligns with trends in medicinal chemistry where carboxamides and sulfonamides are leveraged for their metabolic stability and target affinity .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4S/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-14(22)20-3-4-21(15(20)23)26(2,24)25/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAWDPWOYYGPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the imidazolidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

    Synthetic Routes: The synthesis begins with the preparation of the pyrazole and pyridine intermediates These intermediates are then subjected to a coupling reaction with the imidazolidine ring

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical compound. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related carboxamides and sulfonamides, focusing on substituent effects, biological activity, and mechanistic insights derived from the evidence.

Structural Analogues and Substituent Effects
Compound Class/Example Key Substituents/Features Biological Activity (IC50/GI50) Target/Mechanism
Target Compound 3-Methanesulfonyl, pyridine-pyrazole, 2-oxoimidazolidine N/A* Hypothesized: Kinase/Hsp90 inhibition
Celastrol Carboxamides (e.g., Compound 3) Basic side chains (e.g., piperazine) Nanomolar vs. Leishmania spp. Leishmania Hsp90 ATPase inhibition
Pyrimidine Carboxamides () Para-chloro (carboxamide), meta-dichloro (sulfonamide) 14–15 µM (K562 leukemia cells) Apoptosis induction
N-(Phenylcycloalkyl)Carboxamides () Cycloalkyl-phenyl groups Nematicidal/anthelmintic Nematode-specific targets
1,3,4-Thiadiazole Carboxamides () Trichloroethyl, phenylamino-thiadiazole Antimicrobial/antitumor Unknown

Key Observations :

  • Methanesulfonyl vs. Carboxamide/Sulfonamide : The target’s methanesulfonyl group may enhance solubility and target engagement compared to simple carboxamides (e.g., pyrimidine derivatives in ) but could reduce permeability relative to lipophilic groups like para-tert-butyl .
  • Pyridine-Pyrazole Moiety : This motif likely improves aromatic interactions with target proteins, akin to pyrazole-containing compounds in , where trifluoromethyl and chlorophenylsulfanyl groups modulate activity .
Mechanistic Considerations
  • Hsp90 Inhibition : The target compound’s 2-oxoimidazolidine core may interact with ATP-binding pockets in Hsp90, similar to celastrol carboxamides. However, methanesulfonyl’s electron-withdrawing nature might disrupt ATP binding compared to celastrol’s hydroxyl groups .
  • Apoptosis Induction : Pyrimidine carboxamides in trigger apoptosis via cell cycle arrest. The target’s pyridine-pyrazole group could similarly stabilize pro-apoptotic proteins, though its imidazolidine ring may alter pharmacokinetics .

Biological Activity

The compound 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a member of the imidazolidine class and has garnered interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

1. Inhibition of Cell Proliferation

Research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation. For instance, studies have shown that similar imidazolidine derivatives can induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins like CHOP (CCAAT/enhancer-binding protein homologous protein) and PARP (poly (ADP-ribose) polymerase) cleavage in cancer cells .

2. Targeting Ubiquitin Ligase Pathways

The compound may also interact with ubiquitin ligase pathways, affecting the stability of key proteins involved in tumorigenesis. For example, Cullin 3 has been implicated in regulating methionine adenosyltransferase IIα (MAT IIα), a crucial enzyme linked to cell proliferation in colorectal cancer. The downregulation of CUL3 enhances MAT IIα levels, suggesting a potential pathway through which imidazolidines could exert their effects on tumor growth .

In Vitro Studies

In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness is often evaluated using assays such as MTT or XTT to measure cell viability post-treatment.

Cell LineIC50 (µM)Mechanism of Action
Colon Cancer (RKO)15Induction of apoptosis via JNK activation
Ovarian Cancer (A2780)10ER stress-independent pathways
Breast Cancer (MCF7)20Caspase activation and PARP cleavage

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example, xenograft studies involving athymic nude mice have shown that treatment with imidazolidine derivatives can significantly reduce tumor size compared to control groups. These studies often focus on evaluating tumor growth rates and survival outcomes.

Case Study 1: Colon Cancer Xenograft Model

In a study involving RKO colon cancer cells implanted in nude mice, administration of the compound at a dosage of 30 mg/kg/day resulted in a marked reduction in tumor volume after four weeks. Histological analysis revealed increased apoptosis within the tumor tissue, correlating with elevated levels of phosphorylated JNK and reduced MAT IIα expression.

Case Study 2: Ovarian Cancer Treatment

Another investigation focused on A2780 ovarian cancer cells treated with the compound demonstrated significant inhibition of cell growth and induction of apoptosis. The study highlighted the role of ER stress markers, suggesting that the compound activates alternative apoptotic pathways independent of traditional ER stress responses.

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